3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile
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Overview
Description
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile is an organic compound with the molecular formula C13H20N2O It features a morpholine ring attached to a cyclohexene ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile typically involves the reaction of morpholine with cyclohexanone to form 4-(1-cyclohexen-1-yl)morpholine . This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Amides, Esters
Scientific Research Applications
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions,
Properties
CAS No. |
54646-77-4 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylcyclohexen-1-yl)propanenitrile |
InChI |
InChI=1S/C13H20N2O/c14-7-3-5-12-4-1-2-6-13(12)15-8-10-16-11-9-15/h1-6,8-11H2 |
InChI Key |
FIKMKUYNCLQZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CCC#N)N2CCOCC2 |
Origin of Product |
United States |
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